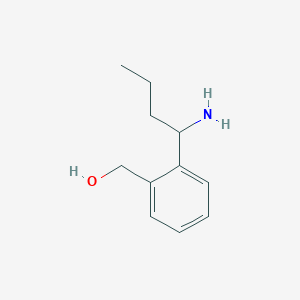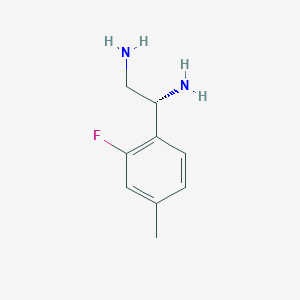
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate fluoro-methylphenyl precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and reduction, under controlled conditions to yield the desired diamine compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow processes and automated systems can be employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: shares similarities with other diamine compounds such as (1R)-1-(2-Fluorophenyl)ethane-1,2-diamine and (1R)-1-(4-Methylphenyl)ethane-1,2-diamine.
Uniqueness
- The presence of both a fluoro and a methyl group on the phenyl ring makes this compound unique. These substituents can influence the compound’s reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H13FN2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
(1R)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
MJCDFDBMSULHNE-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@H](CN)N)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


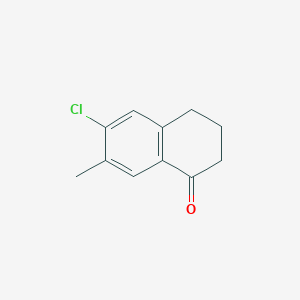
![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
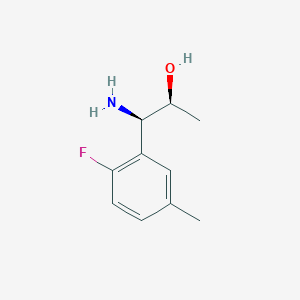
![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)
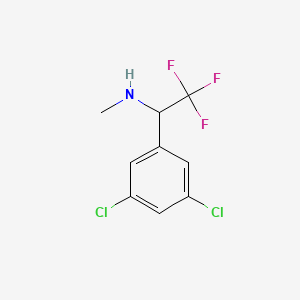

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)
